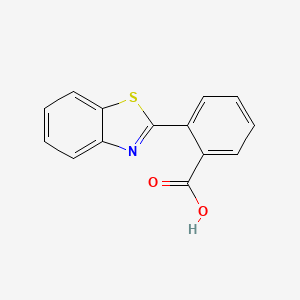

2-(1,3-Benzothiazol-2-yl)benzoic acid

Overview

Description

2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound that features a benzothiazole ring fused to a benzoic acid moiety. Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with 2-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole and benzoic acid derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules. It is utilized in the development of various functional materials and ligands in coordination chemistry .

Biology

- Enzyme Inhibition : Research indicates that 2-(1,3-Benzothiazol-2-yl)benzoic acid inhibits several key enzymes involved in bacterial growth and survival, such as DNA gyrase and dihydroorotase . This inhibition disrupts critical biochemical pathways like DNA replication and cell wall synthesis.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Medicine

- Anticancer Properties : this compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung and breast cancer .

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory medications .

Industry

- Dyes and Pigments : In industrial applications, this compound is used in the production of dyes and pigments due to its chemical stability and reactivity .

- Vulcanization Accelerators : The compound is employed as a vulcanization accelerator in rubber manufacturing processes .

Case Study 1: Antimicrobial Activity

A study conducted by Pritesh Patel et al. (2012) synthesized various benzothiazole derivatives linked to sulphonamides. Among these compounds, one derivative exhibited remarkable activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential of benzothiazole derivatives in antibiotic development .

Case Study 2: Anticancer Screening

Research by Havrylyuk et al. (2010) explored the anticancer activity of novel benzothiazole derivatives. Their findings indicated that certain synthesized compounds had significant inhibitory effects on multiple cancer cell lines, suggesting that derivatives of this compound could be developed into effective anticancer agents .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in ligand synthesis |

| Biology | Enzyme inhibition | Effective against DNA gyrase |

| Antimicrobial activity | Active against E. coli and S. aureus | |

| Medicine | Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Potential for new anti-inflammatory drugs | |

| Industry | Dyes and pigments | Stable chemical properties |

| Vulcanization accelerators | Enhances rubber properties |

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, leading to inhibition or modulation of their activity. The benzoic acid moiety can further enhance binding affinity through additional interactions with the target site .

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-Benzothiazol-2-yl)phenol

- 2-(1,3-Benzothiazol-2-yl)aniline

- 2-(1,3-Benzothiazol-2-yl)benzamide

Uniqueness

2-(1,3-Benzothiazol-2-yl)benzoic acid is unique due to the presence of both a benzothiazole ring and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. It features a benzothiazole moiety linked to a benzoic acid structure, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with various bacterial enzymes, potentially inhibiting bacterial growth. The compound demonstrates selective activity against Gram-positive bacteria such as Bacillus subtilis and has some efficacy against fungal pathogens like Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC in µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HCT-116 | 12 |

The structure–activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance cytotoxicity, suggesting avenues for further research .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, impacting bacterial growth and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it has been observed to trigger apoptotic pathways, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed improved activity against resistant strains of bacteria when combined with other antibiotics.

- Cytotoxicity Assessment : Research involving MCF-7 cells indicated that treatment with the compound significantly reduced cell viability in a dose-dependent manner, supporting its development as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(1,3-benzothiazol-2-yl)benzoic acid, and how do they influence experimental design?

The compound (C₁₄H₉NO₂S) has a molecular weight of 255.3 g/mol, a theoretical density of 1.386 g/cm³, and a boiling point of 469.2°C at 760 mmHg . Its high thermal stability suggests suitability for reactions requiring elevated temperatures. The carboxylic acid group and benzothiazole moiety contribute to polarity, impacting solubility in organic solvents. Researchers should consider these properties when designing purification protocols (e.g., recrystallization in polar/non-polar solvent systems) or spectroscopic characterization (e.g., UV-Vis absorption at ~270–300 nm due to conjugated π-systems) .

Q. What synthetic routes are available for this compound, and what are their advantages?

Two primary methods are documented:

- Route 1 : Condensation of 2-aminobenzenethiol with ethyl 2-(2-benzothiazolyl)acetate, followed by hydrolysis to yield the carboxylic acid .

- Route 2 : Use of 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid as an intermediate, enabling functionalization at the thiazole ring . Route 1 offers simplicity for small-scale synthesis, while Route 2 allows modular derivatization for structure-activity relationship (SAR) studies. Reaction efficiency should be monitored via TLC or HPLC to optimize yields .

Q. How can researchers verify the purity and identity of synthesized this compound?

- Elemental Analysis : Confirm C, H, N, S composition (theoretical: C 65.87%, H 3.55%, N 5.49%, S 12.55%) .

- Spectroscopy : FT-IR for carboxylic O-H stretch (~2500–3000 cm⁻¹) and LC-MS for molecular ion detection ([M+H]⁺ at m/z 256.3) .

- Melting Point : Compare observed mp (e.g., ~140°C for analogous derivatives) with literature values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures. Key steps include:

- Growing single crystals via slow evaporation in DMSO/EtOH mixtures.

- Collecting diffraction data (Cu-Kα radiation, λ = 1.54178 Å) and refining using SHELXL’s least-squares algorithms.

- Analyzing dihedral angles between benzothiazole and benzoic acid moieties to assess planarity, which impacts π-π stacking in solid-state applications .

Q. What advanced analytical methods can quantify trace impurities in this compound during pharmacological studies?

- LC-HRMS : Coupled with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water), this method detects impurities at <0.1% levels .

- NMR Spectroscopy : ¹H-¹³C HSQC can identify stereochemical anomalies in derivatives, critical for SAR validation .

- Thermogravimetric Analysis (TGA) : Assess thermal degradation products under simulated storage conditions .

Q. How do structural modifications to the benzothiazole ring affect biological activity?

Derivatives with electron-withdrawing groups (e.g., -NO₂ at the 6-position) show enhanced antimicrobial activity due to increased electrophilicity, as demonstrated in MIC assays against S. aureus (MIC = 2–4 µg/mL) . Computational docking (e.g., AutoDock Vina) can predict binding affinity to target enzymes like dihydrofolate reductase, guiding rational design .

Q. Methodological Challenges

Q. How can researchers address low yields in the synthesis of this compound?

Common issues include:

- Incomplete hydrolysis of esters : Optimize reaction time/temperature (e.g., 12 hrs at 80°C in 2M NaOH) .

- Byproduct formation : Use scavengers like molecular sieves to absorb water in condensation reactions .

- Purification difficulties : Employ gradient column chromatography (hexane/EtOAc 4:1 to 1:1) to separate polar byproducts .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data are limited, analogous benzothiazoles exhibit acute oral toxicity (LD₅₀ > 500 mg/kg in rats). Recommended precautions:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Store in airtight containers at room temperature, away from oxidizing agents .

- Dispose via incineration in compliance with EPA guidelines .

Q. Data Interpretation

Q. How should researchers resolve contradictions in UV-Vis spectral data for derivatives?

Discrepancies may arise from solvent polarity or tautomerism. For example, in DMSO, the enol form dominates (λₘₐₓ ~310 nm), while the keto form prevails in chloroform (λₘₐₓ ~290 nm). Always report solvent and concentration (e.g., 1×10⁻⁵ M) to ensure reproducibility .

Q. What strategies validate computational predictions of this compound’s reactivity?

- Cyclic Voltammetry : Measure oxidation potentials to confirm HOMO/LUMO levels predicted by DFT (e.g., B3LYP/6-31G* basis set) .

- Kinetic Studies : Compare calculated activation energies (Arrhenius plots) with experimental data for nucleophilic substitution reactions .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHKJRBEJIXPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287509 | |

| Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-29-0 | |

| Record name | 6340-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.